

Technical Guide: Physicochemical Properties of 9-Bromo-1-nonanol

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Compound of Interest

Compound Name: 9-Bromo-1-nonanol

Cat. No.: B138564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **9-Bromo-1-nonanol**, a key intermediate in pharmaceutical synthesis. The document presents its melting and boiling point data, details the experimental methodologies for these determinations, and illustrates its pivotal role in the synthesis of the breast cancer drug, Fulvestrant.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of **9-Bromo-1-nonanol**. These properties are summarized in the table below.

Parameter	Value	Conditions
Melting Point	33-35 °C	Standard Pressure
Boiling Point	277.8 °C	760 mmHg
125-126 °C	2 mmHg	
~180-190 °C	Not specified	

Experimental Protocols

The determination of accurate melting and boiling points is fundamental in chemical analysis. The following sections describe the standard experimental procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point of **9-Bromo-1-nonanol** is determined using a capillary tube method with a melting point apparatus.

Procedure:

- A small, dry sample of **9-Bromo-1-nonanol** is finely powdered.
- A capillary tube, sealed at one end, is packed with the sample to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.

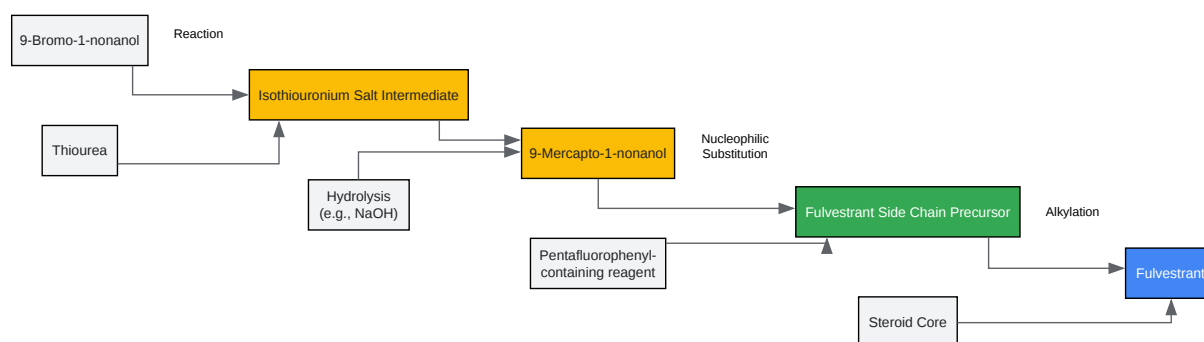
Procedure (Distillation Method):

- A sample of **9-Bromo-1-nonanol** is placed in a distillation flask.
- The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

- The flask is heated gently.
- As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected.
- The temperature is recorded when the vapor temperature is constant. This constant temperature is the boiling point of the liquid at the given pressure. For vacuum distillation, the pressure is reduced to the desired value (e.g., 2 mmHg) and maintained throughout the distillation.

Role in Pharmaceutical Synthesis: The Fulvestrant Pathway

9-Bromo-1-nonanol serves as a critical long-chain alkylating agent in the synthesis of Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer. The following diagram illustrates the initial steps in the formation of the characteristic side chain of Fulvestrant, starting from **9-Bromo-1-nonanol**.



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Caption: Synthesis of the Fulvestrant side chain from **9-Bromo-1-nonanol**.

This pathway highlights the conversion of the terminal bromide of **9-Bromo-1-nonanol** to a thiol group, which then acts as a nucleophile to attach the pentafluorophenyl group, ultimately forming the precursor to the drug's distinctive side chain. This precursor is then attached to the steroidal backbone to yield Fulvestrant.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 9-Bromo-1-nonanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138564#9-bromo-1-nonanol-melting-point-and-boiling-point-data\]](https://www.benchchem.com/product/b138564#9-bromo-1-nonanol-melting-point-and-boiling-point-data)

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